11-Mercapto-1-undecanol

Catalog No.
S600405
CAS No.
73768-94-2
M.F
C11H24OS
M. Wt
204.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Mercapto-1-undecanol

CAS Number

73768-94-2

Product Name

11-Mercapto-1-undecanol

IUPAC Name

11-sulfanylundecan-1-ol

Molecular Formula

C11H24OS

Molecular Weight

204.37 g/mol

InChI

InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2

InChI Key

ULGGZAVAARQJCS-UHFFFAOYSA-N

SMILES

C(CCCCCO)CCCCCS

Synonyms

11-mercaptoundecanol, MUO alcohol

Canonical SMILES

C(CCCCCO)CCCCCS

Self-assembled monolayers (SAMs)

-Mercapto-1-undecanol can form self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity of the thiol group towards gold. These SAMs can be used to modify the surface properties of gold, such as wettability, adhesion, and electrical conductivity. This ability to modify surfaces has applications in various fields, including:

  • Biosensors: SAMs of 11-mercapto-1-undecanol can be used to immobilize biomolecules like enzymes, antibodies, and DNA for the development of biosensors .
  • Microfluidics: SAMs of 11-mercapto-1-undecanol can be used to pattern microfluidic channels on gold substrates, which is useful for developing miniaturized analytical devices .

Drug delivery

The presence of both a thiol and a hydroxyl group allows 11-mercapto-1-undecanol to be used as a linker molecule in drug delivery applications. The thiol group can be used to conjugate the molecule to gold nanoparticles, while the hydroxyl group can be used to attach therapeutic agents. These gold nanoparticle-drug conjugates can then be delivered to specific target sites in the body due to the unique properties of gold nanoparticles .

11-Mercapto-1-undecanol, also known as 11-mercaptoundecanol, is a thiol alcohol characterized by its molecular formula C11H24OSC_{11}H_{24}OS and a molecular weight of 204.37 g/mol. This compound appears as a colorless liquid with a faint odor, exhibiting a boiling point of approximately 125 °C and melting point between 33-37 °C . It is soluble in water and various organic solvents, making it a versatile reagent in organic synthesis. The presence of both a thiol group (-SH) and a hydroxyl group (-OH) allows for significant functionalization, which is crucial in various chemical applications.

MUD's primary mechanism of action in scientific research is its ability to form SAMs on gold surfaces. The thiol group binds strongly to the gold surface, while the hydroxyl group allows further attachment of desired molecules, creating tailored interfaces for various applications [, ].

MUD is classified as a mild irritant []. It can cause skin and eye irritation upon contact. Safety precautions like wearing gloves, safety glasses, and working in a fume hood are recommended when handling MUD [].

  • Oxidation to Disulfides: This compound can be oxidized to form unsymmetrical disulfides using N-phenyltriazolinedione without requiring hydroxyl protection. The reaction can be represented as:

    2HS CH2)11OH+N phenyltriazolinedione(HS CH2)11OH)2+Other Products2\text{HS CH}_2)_{11}\text{OH}+\text{N phenyltriazolinedione}\rightarrow (\text{HS CH}_2)_{11}\text{OH})_2+\text{Other Products}
  • Self-Assembled Monolayers Formation: The thiol group allows 11-mercapto-1-undecanol to form self-assembled monolayers on gold surfaces, which can modify surface properties such as wettability and adhesion .

The biological activity of 11-mercapto-1-undecanol is primarily linked to its ability to form stable self-assembled monolayers. These monolayers can immobilize proteins and other biomolecules, enhancing their stability and functionality. The compound has been shown to interact with proteins like bovine fibronectin and vitronectin, which are critical for cell attachment and spreading. Its hydroxyl group enables further functionalization for specific interactions with enzymes and proteins, making it useful in biochemical applications .

Several methods exist for synthesizing 11-mercapto-1-undecanol:

  • Alkylation of Thiols: This method involves the alkylation of thiols with suitable alkyl halides.
  • Reduction of Disulfides: Disulfides can be reduced to yield the corresponding thiols.
  • Direct Synthesis from Aldehydes: The compound can also be synthesized through the reaction of aldehydes with thiols under acidic conditions .

11-Mercapto-1-undecanol has diverse applications:

  • Surface Modification: Used to create hydrophilic self-assembled monolayers on gold surfaces, enhancing properties like adhesion and conductivity.
  • Drug Delivery Systems: Acts as a linker molecule for conjugating therapeutic agents to gold nanoparticles, facilitating targeted delivery due to the unique properties of gold.
  • Organic Synthesis: Serves as an important intermediate in the synthesis of pharmaceuticals and specialty chemicals .

Studies have highlighted the interactions of 11-mercapto-1-undecanol with various substrates:

  • Gold Surfaces: Its thiol group exhibits a strong affinity for gold, allowing for stable binding and modification of surface properties .
  • Biomolecular Interactions: The compound's ability to form stable monolayers enables specific interactions with biomolecules, which can be utilized in biosensing applications.

Several compounds share structural similarities with 11-mercapto-1-undecanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-Mercapto-1-undecanolThiol AlcoholSimilar structure but different position of functional groups
11-MercaptoundecanediolDithiolContains two thiol groups, enhancing reactivity
OctanethiolThiolShorter carbon chain (8 carbons), less hydrophilic
DodecanethiolThiolLonger carbon chain (12 carbons), affecting solubility
HexadecanethiolThiolEven longer carbon chain (16 carbons), more hydrophobic

The unique combination of both a thiol and hydroxyl group in 11-mercapto-1-undecanol allows for versatile applications that are not present in many similar compounds. Its ability to form self-assembled monolayers while maintaining hydrophilicity distinguishes it in nanotechnology and biochemical applications .

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73768-94-2

Wikipedia

11-Mercapto-1-undecanol

Dates

Modify: 2023-08-15

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